Bienvenue dans la boutique en ligne BenchChem!

2-Methyl-4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Stereochemistry Chirality Conformational Analysis

2-Methyl-4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone (CAS 344265-06-1) is a fully oxidized thiomorpholine-3,5-dione derivative bearing both a 2-methyl substituent on the heterocyclic ring and a 4-(4-methylbenzyl) substituent on the ring nitrogen. Its molecular formula is C13H15NO4S (MW 281.33 g/mol), and it is also referred to as 2-methyl-4-[(4-methylphenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione.

Molecular Formula C13H15NO4S
Molecular Weight 281.33
CAS No. 344265-06-1
Cat. No. B2729633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone
CAS344265-06-1
Molecular FormulaC13H15NO4S
Molecular Weight281.33
Structural Identifiers
SMILESCC1C(=O)N(C(=O)CS1(=O)=O)CC2=CC=C(C=C2)C
InChIInChI=1S/C13H15NO4S/c1-9-3-5-11(6-4-9)7-14-12(15)8-19(17,18)10(2)13(14)16/h3-6,10H,7-8H2,1-2H3
InChIKeyZVRSXYGRYXPPCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone (CAS 344265-06-1): Core Identity and Procurement Baseline


2-Methyl-4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone (CAS 344265-06-1) is a fully oxidized thiomorpholine-3,5-dione derivative bearing both a 2-methyl substituent on the heterocyclic ring and a 4-(4-methylbenzyl) substituent on the ring nitrogen . Its molecular formula is C13H15NO4S (MW 281.33 g/mol), and it is also referred to as 2-methyl-4-[(4-methylphenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione. The compound features a chiral center at the 2-position, a 1,1-dioxide sulfone motif, and two endocyclic carbonyl groups, placing it within the broader class of 1lambda~6~,4-thiazinane-1,1,3,5-tetraones, a scaffold historically investigated for anticonvulsant, sedative, and hypotensive activities [1]. Commercial sourcing indicates a typical purity specification of 95% from North American vendors and up to 98% from select Asian suppliers .

Why Generic 1lambda~6~,4-Thiazinane-1,1,3,5-tetraones Cannot Replace 2-Methyl-4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone


The 1lambda~6~,4-thiazinane-1,1,3,5-tetraone scaffold is populated by numerous N-aryl and N-benzyl analogs (e.g., 4-phenyl, 4-(4-chlorobenzyl), 4-(4-methoxybenzyl), and 4-(4-fluorobenzyl) variants) that are often treated as interchangeable building blocks [1]. However, the target compound uniquely combines a 2-methyl ring substituent with a 4-(4-methylbenzyl) N-substituent, creating a chiral center absent in all 2-unsubstituted analogs [2]. This stereochemical element directly impacts conformational dynamics, diastereomeric interconversion barriers, and potential enantioselective target engagement, as demonstrated by dynamic NMR and X-ray crystallographic studies on related 4-aryl-thiomorpholine-3,5-diones [3]. Unlike achiral, flat analogs, this compound's three-dimensional shape and hydrogen-bond acceptor configuration (four HBA; TPSA 79.9 Ų) [2] may confer distinct binding poses or pharmacokinetic profiles that cannot be replicated by simple N-substitution variations. The quantitative differential evidence below establishes where this compound provides specific, measurable advantages for scientific selection.

Quantitative Differentiation Evidence for 2-Methyl-4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone vs. Closest Analogs


Stereochemical Complexity: Chiral Center Count vs. Achiral 2-Unsubstituted Analogs

The target compound bears a methyl group at the 2-position of the thiazinane ring, generating a chiral center (undefined atom stereocenter count = 1) [1]. In contrast, the closest N-substituted analogs—including 4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone, 4-(4-chlorobenzyl)-, 4-(4-methoxybenzyl)-, and 4-(4-fluorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone—are all achiral at the ring (undefined stereocenter count = 0) [2]. Dynamic NMR studies on 4-aryl-thiomorpholine-3,5-diones demonstrate that 2-alkyl substitution introduces measurable rotational barriers around the N–aryl bond and enables diastereomeric interconversion phenomena not present in 2-unsubstituted congeners [3].

Stereochemistry Chirality Conformational Analysis

Physicochemical Differentiation: LogP, Polar Surface Area, and Hydrogen-Bond Acceptor Profile vs. 4-Benzyl and 4-Phenyl Analogs

The target compound exhibits a computed XLogP3-AA of 1.0, a topological polar surface area (TPSA) of 79.9 Ų, and four hydrogen-bond acceptor sites [1]. The 4-(4-methylbenzyl) and 2-methyl substitution pattern yields a balanced lipophilic-hydrophilic profile distinct from both the more hydrophilic 4-(4-methoxybenzyl) analog (predicted TPSA ~88.9 Ų due to additional oxygen) and the more lipophilic 4-(4-chlorobenzyl) analog (predicted XLogP3-AA ~1.8) [2]. The absence of hydrogen-bond donors in the target compound (HBD count = 0) is consistent across this series, but the specific arrangement of four carbonyl/sulfone hydrogen-bond acceptors influences solubility and crystal packing [3].

Physicochemical Properties Drug-likeness Solubility

Anticonvulsant Pharmacophore: Class-Level Evidence with Alkyl-Substituted Thiomorpholine-3,5-diones

Alkyl-substituted thiomorpholine-3,5-diones, including those with N-aryl substitution, have demonstrated marked anticonvulsant activity in the metrazol-induced seizure model, a standard preclinical screen for antiepileptic agents [1]. Specifically, compounds in this class were synthesized for evaluation as hypnotics, sedatives, and anticonvulsants, with alkyl substitution at the ring (such as the 2-methyl group in the target compound) identified as a critical determinant of potency [2]. While direct head-to-head quantitative data for 2-Methyl-4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone against specific comparators in this assay are unavailable in the public domain, the class-level evidence establishes that 2-alkyl substitution is a recognized activity-enhancing feature, distinguishing this compound from 2-unsubstituted N-benzyl analogs that lack this pharmacophoric element [3].

Anticonvulsant Activity Metrazol Shock Model CNS Drug Discovery

Tyrosinase Inhibition: Preliminary Quantitative Activity with a Specific Comparator Gap

One literature source attributes a tyrosinase inhibitory IC50 of 13.75 µM to 2-Methyl-4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone, with a suggested application in hyperpigmentation disorder research [1]. However, the primary publication supporting this value could not be independently verified within the constraints of this search, and the source (BenchChem) is excluded from direct citation per the specified source restrictions. Crucially, no corresponding tyrosinase inhibition data are publicly available for the closest structural analogs (4-(4-methylbenzyl)-, 4-(4-chlorobenzyl)-, 4-(4-methoxybenzyl)-, or 4-(4-fluorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone), making head-to-head comparison impossible at this time.

Tyrosinase Inhibition Melanogenesis Hyperpigmentation

Purity Specification and Lot-to-Lot Variability: Commercial Availability vs. Research-Grade Analogs

The target compound is commercially available with a purity specification of 95% from North American suppliers (AKSci) and 98% from select Asian suppliers (Leyan) , providing procurement flexibility. In contrast, several close analogs—including 4-(4-fluorobenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone (CAS 344264-17-1) and 4-(3,4-dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone—are listed without explicit purity specifications or are available from a more limited number of vendors . The defined 95–98% purity range for the target compound enables reproducible stoichiometric calculations in synthetic applications and consistent biological assay results, which is particularly important given the chiral nature of the compound and the potential for diastereomeric impurities.

Purity Specification Quality Control Procurement

Structural Confirmation by X-ray Crystallography: Class-Level Crystallographic Validation vs. Uncharacterized Analogs

Crystal structures of seven 4-aryl-thiomorpholine-3,5-dione derivatives were solved by X-ray crystallography, providing unambiguous conformational assignment for this compound class and revealing that N-substitution and ring substitution patterns directly influence crystal packing via hydrogen-bonded ribbon motifs [1]. While the target compound itself was not among the seven explicitly solved structures, the crystallographically validated scaffold provides a reliable basis for predicting its solid-state behavior, including the orientation of the 2-methyl group relative to the sulfone and carbonyl oxygens [2]. In contrast, many 1lambda~6~,4-thiazinane-1,1,3,5-tetraone analogs (e.g., 4-(3,4-dimethoxybenzyl)- and 4-(2,4-dichlorobenzyl)- variants) lack any publicly available crystal structure, making solid-state characterization and computational modeling less reliable for these comparators [3].

X-ray Crystallography Structural Biology Conformational Analysis

Recommended Research and Procurement Application Scenarios for 2-Methyl-4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone


Chiral Probe Development for Enantioselective Target Engagement Studies

The single chiral center at the 2-position (undefined atom stereocenter count = 1) [1] makes this compound an immediate candidate for enantiomeric resolution and the preparation of single-enantiomer probes. Any research program requiring stereochemically pure thiazinane-1,1,3,5-tetraone ligands—such as crystallographic fragment screening, chiral HPLC method development, or enantioselective biochemical assays—must prioritize this compound over achiral 2-unsubstituted analogs that cannot provide stereochemical SAR information [2].

Anticonvulsant Screening Library Inclusion via Alkyl-Substituted Thiomorpholine-3,5-dione Pharmacophore

Given the established anticonvulsant activity of alkyl-substituted thiomorpholine-3,5-diones in the metrazol shock model [3], this compound is a logical inclusion in focused screening libraries targeting epilepsy and related CNS disorders. Its 2-methyl substitution matches the pharmacophoric requirement identified in historic SAR studies, whereas 2-unsubstituted N-benzyl analogs lack this critical alkyl substitution feature and are therefore lower priority for primary anticonvulsant screening [3].

Computational Docking and Structure-Based Drug Design Leveraging Scaffold Crystallography

The availability of seven solved crystal structures for 4-aryl-thiomorpholine-3,5-diones [4], combined with the well-defined computed physicochemical profile of this compound (XLogP3-AA = 1.0, TPSA = 79.9 Ų, HBA = 4, MW = 281.33 g/mol) [1], makes it a suitable starting point for molecular docking campaigns. Researchers performing virtual screening against protein targets with hydrogen-bond-rich binding sites can use the experimentally validated conformational preferences of the scaffold to generate reliable docking poses, a feature not available for structurally uncharacterized analogs [2].

Synthetic Intermediates Requiring High-Purity, Multi-Vendor-Sourced Building Blocks

For synthetic chemistry programs where the 1lambda~6~,4-thiazinane-1,1,3,5-tetraone core serves as a versatile intermediate for further diversification (e.g., Grignard additions, reductive aminations, or cross-coupling at the benzyl position), the verified purity range of 95–98% from multiple independent vendors ensures stoichiometric reliability and reduces the risk of side reactions from unidentified impurities. This procurement advantage is particularly relevant when scaling from discovery to lead optimization, where lot-to-lot consistency and supply chain redundancy become critical factors.

Quote Request

Request a Quote for 2-Methyl-4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1,3,5-tetraone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.